O-(3-Chloroallyl)hydroxylamine O-(3-Chloroallyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 87851-77-2
VCID: VC21184684
InChI: InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
SMILES: C(C=CCl)ON
Molecular Formula: C3H6ClNO
Molecular Weight: 107.54 g/mol

O-(3-Chloroallyl)hydroxylamine

CAS No.: 87851-77-2

Cat. No.: VC21184684

Molecular Formula: C3H6ClNO

Molecular Weight: 107.54 g/mol

* For research use only. Not for human or veterinary use.

O-(3-Chloroallyl)hydroxylamine - 87851-77-2

Specification

CAS No. 87851-77-2
Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
IUPAC Name O-[(E)-3-chloroprop-2-enyl]hydroxylamine
Standard InChI InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
Standard InChI Key XGNHRRHYGMFKAQ-OWOJBTEDSA-N
Isomeric SMILES C(/C=C/Cl)ON
SMILES C(C=CCl)ON
Canonical SMILES C(C=CCl)ON

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

O-(3-Chloroallyl)hydroxylamine consists of a hydroxylamine group (-ONH₂) attached to a 3-chloroallyl chain (CH₂-CHCl-CH₂-). The E-configuration indicates a trans arrangement of substituents around the double bond, enhancing its reactivity in nucleophilic and electrophilic reactions .

Key Physicochemical Data

PropertyValueSource
Boiling Point209°C
Flash Point80°C
Density1.155 g/cm³
pKa3.80 ± 0.70
SolubilitySlight in chloroform and ethyl acetate
Vapor Pressure0.798 mmHg at 25°C
Storage ConditionsInert atmosphere, < -20°C

The compound exists as a clear, colorless oil with a refractive index of 1.454 . Its acidic nature (pKa ~3.8) enables protonation under mildly acidic conditions, influencing its reactivity in aqueous environments.

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

The synthesis of O-(3-Chloroallyl)hydroxylamine involves nucleophilic substitution reactions between hydroxylamine derivatives and 3-chloroallyl halides. Key methods include:

Reaction with 3-Chloroallyl Chloride

Hydroxylamine hydrochloride reacts with 3-chloroallyl chloride in an aqueous medium, often with a base (e.g., NaHCO₃) to neutralize HCl byproducts. This method yields the hydrochloride salt, which is purified via crystallization .

Alternative Reactants

In some protocols, 3-bromo-2-chloropropene is employed with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds in dichloromethane (DCM) and DMF, followed by hydrazine-mediated deprotection to isolate the free hydroxylamine .

Table 1: Synthesis Steps and Conditions

StepReactants/ReagentsConditionsProduct Form
1Hydroxylamine HCl + 3-chloroallyl chlorideAqueous, room temperature, NaHCO₃Hydrochloride salt
23-bromo-2-chloropropene + DBU + N-hydroxyphthalimideDCM/DMF, 23°C, 18hIntermediate
3Hydrazine hydrateStirring at 23°C, 18hFree hydroxylamine

Industrial Production Optimization

Continuous flow processes are employed to enhance yield and consistency. Parameters such as temperature control (20–75°C) and pH maintenance (neutral to weakly acidic) are critical .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

O-(3-Chloroallyl)hydroxylamine is pivotal in synthesizing antimicrobial agents and pharmaceutical intermediates. Its hydroxylamine group facilitates:

  • Oxime formation with carbonyl compounds.

  • Michael additions to α,β-unsaturated carbonyls.

  • Nucleophilic substitutions at the allylic chlorine site .

Case Study: Herbicide Synthesis

The compound is a precursor to 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, a herbicide and plant growth regulator. This involves reacting O-(3-Chloroallyl)hydroxylamine with a bicyclic ketone under basic conditions .

Agricultural Chemicals

As an intermediate for Clethodim, a post-emergent herbicide, it contributes to crop protection formulations. Its reactivity ensures efficient incorporation into complex agrochemical structures .

Mechanism of Action in Biochemical Reactions

The hydroxylamine group undergoes covalent bonding with electrophilic sites in biomolecules (e.g., proteins), enabling targeted modifications. This property is leveraged in drug discovery for designing enzyme inhibitors .

Hazard TypeDescriptionMitigation Strategy
FlammabilityFlash point 80°C; combustibleStore in flame-proof containers
CorrosivityAcidic nature (pKa ~3.8)Use glass-lined equipment
ToxicityPotential skin/eye irritantWear PPE (gloves, goggles)

Market Dynamics and Regulatory Considerations

SupplierLocationPurity RangePackaging (kg)
Ningbo Inno PharmchemChina95–99%0.1–100
ChemsrcGlobal97–99%1–50
Other Chinese manufacturersChina95–98%5–500

Prices vary based on quantity and purity, with competitive rates for bulk orders .

Regulatory Classification

  • HS Code: 2922199090 (other amino-alcohols, ethers, and esters) .

  • Tariffs: Vary by region (e.g., 6.5% MFN tariff in China) .

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